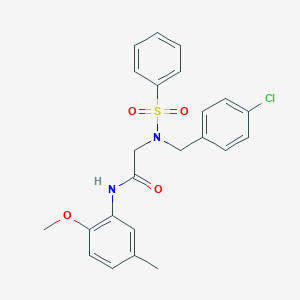![molecular formula C23H24N2O5S B301033 [4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B301033.png)
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, commonly known as EPTA, is a synthetic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. EPTA is a thiazolidine derivative that has shown promising results in various scientific studies, making it an important compound for future research.
作用机制
The mechanism of action of EPTA is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. EPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a protein that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
EPTA has been shown to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism. EPTA has also been shown to reduce oxidative stress and improve insulin sensitivity, making it a promising compound for the treatment of diabetes and other metabolic disorders.
实验室实验的优点和局限性
One of the main advantages of EPTA is its ability to exhibit multiple biological effects, making it a versatile compound for scientific research. However, one of the limitations of EPTA is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of EPTA is a complex process that may require specialized equipment and expertise.
未来方向
There are several future directions for research on EPTA. One potential direction is the development of EPTA-based drugs for the treatment of inflammatory diseases, such as arthritis and colitis. Another potential direction is the use of EPTA as a tool for studying the mechanisms of inflammation and cancer growth. Additionally, further research is needed to fully understand the mechanism of action of EPTA and its potential applications in medicine and biochemistry.
Conclusion:
EPTA is a promising compound that has shown potential applications in the field of medicine and biochemistry. Its ability to exhibit multiple biological effects makes it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成方法
EPTA can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of EPTA involves the reaction of 4-(bromomethyl)phenol with 4-ethoxyaniline, followed by the addition of propylamine and thiosemicarbazide. The final product is obtained by reacting the intermediate compound with 2-chloroacetic acid.
科学研究应用
EPTA has been studied for its potential applications in various scientific fields, including medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising compound for future research.
属性
产品名称 |
[4-({2-[(4-Ethoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid |
|---|---|
分子式 |
C23H24N2O5S |
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C23H24N2O5S/c1-3-13-25-22(28)20(14-16-5-9-19(10-6-16)30-15-21(26)27)31-23(25)24-17-7-11-18(12-8-17)29-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,27)/b20-14-,24-23? |
InChI 键 |
MHSIXVGBAUAYQV-KWKLDLJFSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)SC1=NC3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)
![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)

![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B300958.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-chloro-5-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B300963.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B300971.png)

![ethyl (4-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B300973.png)